Technical Guide: tert-Butyl (3-bromopyridin-2-yl)carbamate (CAS No. 149489-04-3)
Technical Guide: tert-Butyl (3-bromopyridin-2-yl)carbamate (CAS No. 149489-04-3)
Abstract
This technical guide provides a comprehensive overview of tert-butyl (3-bromopyridin-2-yl)carbamate, a key building block in medicinal chemistry and drug development. This document details its chemical properties, a robust synthesis protocol, and its application in the synthesis of complex heterocyclic compounds, particularly kinase inhibitors, through palladium-catalyzed cross-coupling reactions. Detailed experimental procedures and quantitative data are presented to aid researchers and scientists in its effective utilization.
Introduction
tert-Butyl (3-bromopyridin-2-yl)carbamate is a bifunctional molecule featuring a bromine atom and a Boc-protected amine on a pyridine scaffold. The bromine atom serves as a versatile handle for the introduction of various aryl, heteroaryl, and alkyl groups via transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amine functionality, allowing for selective reactions at other positions of the molecule. These characteristics make it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of small molecule kinase inhibitors for targeted cancer therapy.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl (3-bromopyridin-2-yl)carbamate is presented in the table below.
| Property | Value | Reference |
| CAS Number | 149489-04-3 | [1] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | |
| Molecular Weight | 273.13 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Purity | ≥95% | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Synthesis of tert-Butyl (3-bromopyridin-2-yl)carbamate
The synthesis of tert-butyl (3-bromopyridin-2-yl)carbamate is typically achieved through the protection of the amino group of 2-amino-3-bromopyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the Boc protecting group onto an amine.
General Reaction Scheme
Caption: Boc protection of 2-amino-3-bromopyridine.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the Boc protection of amino-pyridines.
Materials:
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2-Amino-3-bromopyridine
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Di-tert-butyl dicarbonate (Boc₂O)
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4-(Dimethylamino)pyridine (DMAP)
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Tetrahydrofuran (THF), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
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Hexanes
Procedure:
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To a solution of 2-amino-3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is added di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
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The reaction mixture is stirred at room temperature for 12-18 hours and the progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
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The aqueous layer is extracted with ethyl acetate (3 x volumes).
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (3-bromopyridin-2-yl)carbamate as a solid.
Expected Data
| Data Type | Expected Results |
| Yield | 85-95% |
| Purity (¹H NMR) | >95% |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.30 (dd, J = 4.7, 1.5 Hz, 1H), 7.95 (dd, J = 7.8, 1.5 Hz, 1H), 7.05 (dd, J = 7.8, 4.7 Hz, 1H), 1.55 (s, 9H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 152.9, 150.8, 147.9, 139.8, 122.1, 109.5, 81.2, 28.3 |
| Mass Spec (ESI) | m/z 273.0 [M+H]⁺, 275.0 [M+H+2]⁺ |
Application in Drug Discovery: Synthesis of Kinase Inhibitors
tert-Butyl (3-bromopyridin-2-yl)carbamate is a valuable intermediate in the synthesis of biaryl and hetero-biaryl compounds, which are common scaffolds in kinase inhibitors. The bromine atom allows for the introduction of molecular diversity through Suzuki-Miyaura cross-coupling reactions.
Experimental Workflow: Suzuki-Miyaura Coupling
The following workflow illustrates the use of tert-butyl (3-bromopyridin-2-yl)carbamate in a Suzuki-Miyaura coupling reaction, a fundamental transformation in the synthesis of many kinase inhibitors.
Caption: Suzuki coupling workflow.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
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tert-Butyl (3-bromopyridin-2-yl)carbamate
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Arylboronic acid (or boronate ester)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane
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Water, degassed
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a reaction vessel is added tert-butyl (3-bromopyridin-2-yl)carbamate (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
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The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
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Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, followed by a degassed mixture of 1,4-dioxane and water (typically 4:1).
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The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, with progress monitored by TLC or LC-MS.
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Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
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The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
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The crude product is purified by flash column chromatography to yield the desired biaryl product.
Signaling Pathway Context: Kinase Inhibition
The biaryl structures synthesized using tert-butyl (3-bromopyridin-2-yl)carbamate are often designed to target the ATP-binding site of protein kinases. By occupying this site, they prevent the phosphorylation of downstream substrate proteins, thereby inhibiting the signaling cascade. This is a common mechanism of action for many targeted cancer therapies.
Caption: Kinase inhibition signaling pathway.
Conclusion
tert-Butyl (3-bromopyridin-2-yl)carbamate is a versatile and valuable building block for the synthesis of complex heterocyclic molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it particularly relevant for the development of kinase inhibitors in the field of drug discovery. The protocols and data presented in this guide are intended to facilitate its use in research and development settings.
